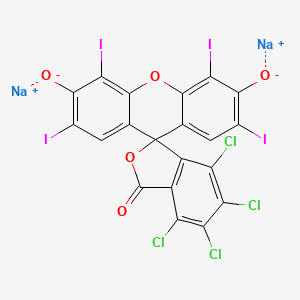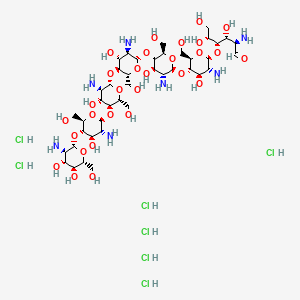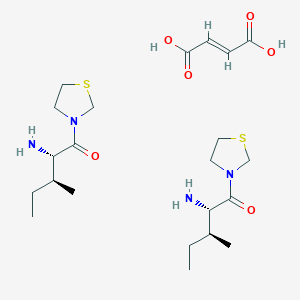![molecular formula C32H42ClN5O3 B11931238 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N’-(azide-PEG3)-Cy3 is a compound that combines a cyanine dye with a polyethylene glycol (PEG) linker and an azide group. This compound is primarily used in the field of bioconjugation and fluorescence imaging due to its unique properties, such as high solubility in aqueous media and the ability to undergo click chemistry reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(azide-PEG3)-Cy3 typically involves the following steps:
PEGylation: The process begins with the PEGylation of a cyanine dye, where a PEG linker is attached to the dye molecule.
Azidation: The PEGylated dye is then reacted with sodium azide to introduce the azide group.
Methylation: Finally, the compound is methylated to obtain N-methyl-N’-(azide-PEG3)-Cy3.
The reaction conditions for these steps usually involve mild temperatures and the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of N-methyl-N’-(azide-PEG3)-Cy3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.
化学反応の分析
Types of Reactions
N-methyl-N’-(azide-PEG3)-Cy3 undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Various nucleophiles can be used to substitute the azide group, depending on the desired product.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
N-methyl-N’-(azide-PEG3)-Cy3 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized materials.
Biology: Employed in fluorescence imaging and labeling of biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of advanced materials and sensors.
作用機序
The mechanism of action of N-methyl-N’-(azide-PEG3)-Cy3 primarily involves its ability to undergo click chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, enabling the conjugation of the compound to various biomolecules and materials. The cyanine dye component provides fluorescence, allowing for the visualization and tracking of the conjugated molecules.
類似化合物との比較
Similar Compounds
N-(azide-PEG3)-N’-(Mal-PEG4)-Cy5: Another cyanine dye with a PEG linker and azide group, used for similar applications.
N-(azide-PEG3)-N’-(PEG4-acid)-Cy5: A related compound with a PEG linker and azide group, also used in bioconjugation and fluorescence imaging.
Uniqueness
N-methyl-N’-(azide-PEG3)-Cy3 is unique due to its specific combination of a cyanine dye, PEG linker, and azide group, which provides high solubility, efficient click chemistry reactivity, and strong fluorescence properties. This makes it particularly suitable for applications requiring precise bioconjugation and imaging.
特性
分子式 |
C32H42ClN5O3 |
|---|---|
分子量 |
580.2 g/mol |
IUPAC名 |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride |
InChI |
InChI=1S/C32H42N5O3.ClH/c1-31(2)25-11-6-8-13-27(25)36(5)29(31)15-10-16-30-32(3,4)26-12-7-9-14-28(26)37(30)18-20-39-22-24-40-23-21-38-19-17-34-35-33;/h6-16H,17-24H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
SGXCJGKDAXLWKL-UHFFFAOYSA-M |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)
![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)


![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)

![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)
![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)


![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
